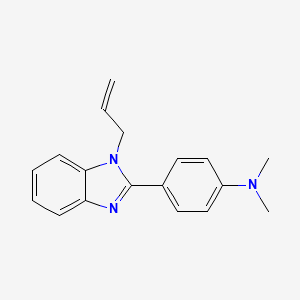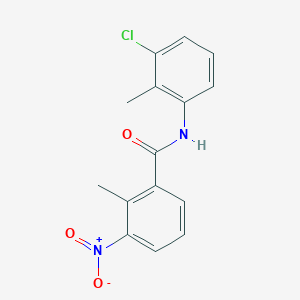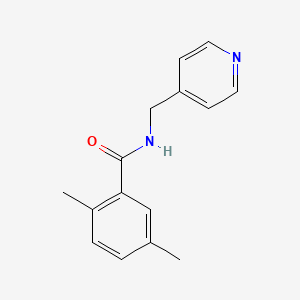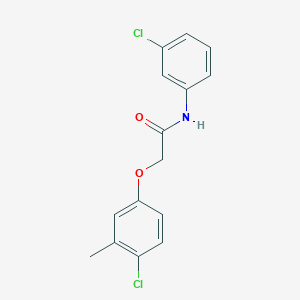
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline, also known as ABDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDA is a heterocyclic compound that contains a benzimidazole ring, which is known for its biological activity. In
Wirkmechanismus
The mechanism of action of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is not fully understood. However, it is believed that 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline exerts its biological activity by interacting with various targets in the cell, such as enzymes and receptors. 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been found to inhibit the activity of various enzymes, such as tyrosinase and cholinesterase. It has also been found to bind to various receptors, such as GABA receptors and dopamine receptors.
Biochemical and Physiological Effects:
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to exhibit antifungal and antiviral activities. In addition, 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been found to exhibit neuroprotective and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for various applications. However, one of the limitations of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its potential as a fluorescent probe for biological imaging. In addition, further studies are needed to understand the mechanism of action of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline and to develop derivatives with improved properties.
Conclusion:
In conclusion, 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility, low toxicity, and biological activity make it a promising candidate for various applications. Further studies are needed to fully understand its mechanism of action and to develop derivatives with improved properties.
Synthesemethoden
The synthesis of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline involves the reaction of 2-aminobenzimidazole with N,N-dimethylaniline and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product is confirmed by various spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been widely studied for its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential as a fluorescent probe for biological imaging. In material science, 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been found to exhibit excellent catalytic activity in various reactions, such as Suzuki-Miyaura coupling and Heck reaction.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(1-prop-2-enylbenzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h4-12H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGESQQAPXGWHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)


![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)


![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)




![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)